Dibunate - 14992-58-6

Dibunate

Catalog Number: EVT-1187854
CAS Number: 14992-58-6
Molecular Formula: C18H24O3S
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dibunic acid is a naphthalenesulfonic acid that is naphthalene-1-sulfonic acid which is substituted by tert-butyl groups at positions 2 and 6. It has a role as an antitussive. It is a conjugate acid of a dibunate.
Source and Classification

Sodium dibunate is derived from dibunic acid, which is synthesized through specific organic reactions. As a sodium salt, it falls under the category of sulfonate compounds. Its primary classification includes:

  • Chemical Class: Sodium salts of sulfonic acids
  • Applications: Organic synthesis, pharmaceutical research
Synthesis Analysis

The synthesis of sodium dibunate typically involves the neutralization of dibunic acid with sodium hydroxide. The process can be summarized as follows:

  1. Reagents: Dibunic acid and sodium hydroxide.
  2. Solvent: A suitable solvent (commonly water or an organic solvent) is used to dissolve dibunic acid.
  3. Reaction Conditions:
    • Temperature: Controlled at room temperature or slightly elevated.
    • pH: Monitored to ensure complete neutralization.
  4. Procedure:
    • Dissolve dibunic acid in the solvent.
    • Gradually add sodium hydroxide while stirring.
    • Maintain the reaction until complete conversion is achieved, indicated by pH stabilization.

In industrial settings, this reaction is scaled up with continuous monitoring of temperature and concentration to ensure high yield and purity. The final product is typically purified through crystallization methods .

Molecular Structure Analysis

Sodium dibunate has a complex molecular structure characterized by its long hydrocarbon chain attached to a sulfonic acid group. Key structural details include:

  • Molecular Formula: C18H23SO3NaC_{18}H_{23}SO_3Na
  • Molecular Weight: Approximately 348.43 g/mol
  • Structural Features:
    • A long aliphatic hydrocarbon chain.
    • A sulfonate group (-SO₃Na) that imparts solubility in water and biological fluids.

The compound's structure allows it to interact effectively with biological systems, particularly in modulating biochemical pathways related to the cough reflex .

Chemical Reactions Analysis

Sodium dibunate participates in various chemical reactions, including:

  1. Oxidation: It can be oxidized to form sulfonic acid derivatives using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert sodium dibunate into corresponding alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The sulfonic acid group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

  • Oxidation Agents: Potassium permanganate, hydrogen peroxide.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Substitution Agents: Halogens, alkylating agents.

These reactions highlight the versatility of sodium dibunate in synthetic organic chemistry .

Mechanism of Action

Sodium dibunate primarily acts on the cough reflex pathway within the central nervous system. Its mechanism involves:

  1. Targeting Receptors: It modulates receptors involved in cough reflex activation.
  2. Biochemical Pathways:
    • Influences neurotransmitter release associated with cough reflex pathways.
    • Alters signaling pathways that lead to cough suppression.

Pharmacokinetics

  • Administration Route: Typically administered orally.
  • Efficacy Factors: Timing of administration (e.g., after meals) can influence its effectiveness.

The primary outcome of this action is the suppression of coughing, making it useful in treating conditions characterized by excessive coughing .

Physical and Chemical Properties Analysis

Sodium dibunate exhibits several notable physical and chemical properties:

These properties are crucial for its application in laboratory settings and pharmaceutical formulations .

Applications

Sodium dibunate has diverse applications across several scientific fields:

  1. Organic Synthesis: Used as a reagent for synthesizing various organic compounds due to its reactivity and ability to stabilize intermediates.
  2. Pharmaceutical Research: Investigated for its potential use in formulations aimed at suppressing coughs and managing respiratory conditions.
  3. Analytical Chemistry: Serves as a standard in analytical methods due to its predictable behavior in chemical reactions.
Introduction to Dibunate: Pharmacological Context and Research Significance

Historical Development of Non-Opiate Antitussives

The quest for non-opiate antitussives emerged from significant limitations inherent to opioid therapies, including codeine and morphine. While effective, these agents carried risks of respiratory depression, sedation, constipation, and potential for misuse or dependence [9]. Furthermore, genetic polymorphisms in cytochrome P450 2D6 (CYP2D6) significantly altered the efficacy and safety profile of codeine, with ultra-rapid metabolizers experiencing potentially toxic morphine levels [9]. These concerns catalyzed pharmaceutical innovation in the mid-20th century, leading to the development of agents targeting peripheral aspects of the cough reflex arc.

Dibunate was part of this wave of exploration, synthesized and clinically investigated during the 1960s–1970s alongside other peripherally acting agents like benzonatate. Early research focused on identifying compounds capable of dampening cough initiation at the level of airway sensory nerves without engaging central opioid receptors [6] [7]. This period marked a paradigm shift toward understanding cough as a reflex amenable to interruption at multiple points—afferent nerves, central integration, or efferent pathways. Non-opiates offered theoretical advantages: reduced abuse potential, minimal impact on respiratory drive, and potentially fewer gastrointestinal side effects. However, establishing robust clinical efficacy comparable to opioids, particularly for diverse etiologies of cough (e.g., upper vs. lower airway origins), proved challenging and remains an area of ongoing investigation [3] [7].

Dibunate’s Classification Within Peripheral Cough Suppressants

Dibunate is pharmacologically classified as a peripherally acting antitussive. This designation signifies that its primary site of action resides outside the central nervous system, specifically on sensory nerve endings or associated structures within the respiratory tract [2] [4] [6]. Its mechanism contrasts sharply with centrally acting antitussives like codeine or dextromethorphan, which primarily suppress the "cough gating mechanism" within the brainstem, particularly the nucleus tractus solitarius [3] [7].

Table 1: Classification of Representative Antitussive Agents

Mechanistic ClassPrototypical AgentsPrimary Site of ActionKey Differentiating Features
Centrally Acting OpioidCodeine, HydrocodoneBrainstem (Nucleus Tractus Solitarius)Risk of sedation, respiratory depression, dependence
Centrally Acting Non-OpioidDextromethorphanBrainstem (NMDA receptor modulation)Lower abuse potential than opioids; variable efficacy
Peripherally ActingDibunate, BenzonatateAirway Sensory Afferent NervesMinimal CNS effects; No significant respiratory depression
Mucolytic/ExpectorantGuaifenesinAirway Mucus/Secretion PropertiesAimed at productive cough; mechanism debated

Dibunate’s peripheral action is inferred from both its chemical properties and pharmacological profile:

  • Structural Characteristics: Its highly polar sulfonic acid group and large hydrophobic tert-butyl groups limit passive diffusion across the blood-brain barrier, minimizing central effects [1] [4].
  • Pharmacodynamic Profile: Clinical studies report an absence of sedation, euphoria, habituation, or respiratory depression—effects commonly associated with centrally active opioids [4] [6].
  • Proposed Mechanism: Research suggests Dibunate likely suppresses cough by inhibiting afferent signaling in the vagal sensory nerves that initiate the cough reflex. It may achieve this by modulating ion channels or receptors on airway C-fibers and A-delta fibers responsible for detecting mechanical and chemical irritants [3] [4]. These sensory nerves express receptors like Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), which are activated by tussive stimuli (e.g., capsaicin, bradykinin, citric acid) [3]. While Dibunate's exact molecular target remains undefined, its effect manifests as a reduction in the sensitivity of these peripheral nerves to cough-provoking stimuli.

Table 2: Key Pharmacological and Chemical Properties of Dibunate

PropertyDetailSource/Evidence
Chemical Name2,6-Di-tert-butylnaphthalene-1-sulfonic acid [1] [4] [5]
Molecular FormulaC₁₈H₂₄O₃S [1] [5]
Average Molecular Weight320.45 g/mol [1]
Pharmacological ClassPeripherally Acting Antitussive [2] [4] [6]
Primary Proposed MechanismInhibition of Afferent Vagal Sensory Signaling [3] [4]
Sedative EffectsNot Reported [4] [6]
Respiratory DepressionNot Reported [4]
Abuse PotentialNot Reported [4]
ATC CodeR05DB16 (Antitussives, peripherally acting) [1]

Research Gaps in Peripherally Acting Antitussive Mechanisms

Despite its identification and use for decades, significant knowledge gaps persist regarding Dibunate's precise mechanism of action and therapeutic niche:

  • Elusive Molecular Target(s): The specific receptor, ion channel, or signaling pathway modulated by Dibunate on airway sensory nerves remains unidentified. While its effect is broadly categorized as inhibiting afferent signaling [4], the molecular interactions are uncharacterized. Does it block specific irritant receptors (e.g., TRPV1, TRPA1, P2X3)? Does it stabilize nerve membranes or modulate voltage-gated sodium channels? Modern techniques like in vitro electrophysiology on isolated vagal neurons or recombinant receptor/channel assays are needed [3] [7].
  • Differential Efficacy Based on Cough Etiology: Emerging evidence suggests that peripherally acting agents, and potentially Dibunate, may exhibit variable efficacy depending on the origin of the cough (laryngeal/tracheobronchial vs. pulmonary) or the underlying pathology (e.g., upper respiratory infection (URI) vs. chronic bronchitis vs. unexplained chronic cough). This mirrors observations with central agents like codeine, which shows greater efficacy in lower airway cough compared to URI-associated cough [3] [7]. The reasons for this differential sensitivity are unknown but could involve distinct sensory nerve subtypes or neuroplastic changes in different disease states. Robust clinical studies stratifying patients by cough etiology are lacking for Dibunate [6] [7].
  • Impact of Airway Inflammation: Airway inflammation is a common feature in many cough-inducing conditions (asthma, bronchitis, post-viral cough). Inflammation can sensitize airway sensory nerves, lowering their threshold for activation and contributing to cough hypersensitivity [3]. It is unknown whether Dibunate can effectively suppress cough evoked by this sensitized state, or if its action is primarily on the normal cough reflex. Studies in animal models of airway inflammation or in patient populations with confirmed inflammatory conditions are required.
  • Neurophysiological Characterization: Objective confirmation of Dibunate's peripheral site of action using neurophysiological methods is limited. Studies measuring its effects on:
  • Single-fiber vagal afferent nerve activity in response to tussive stimuli.
  • Cough reflex sensitivity (e.g., C2 or C5 concentration of capsaicin/citric acid inducing cough) in humans before and after administration.
  • Central correlates of cough (e.g., brainstem or cortical evoked potentials) would help definitively localize its suppressive effects to the periphery [3] [7].
  • Comparative Efficacy and Synergy: How Dibunate's efficacy compares head-to-head with other established peripherally acting agents (e.g., benzonatate) or newer agents targeting specific receptors (e.g., P2X3 antagonists like gefapixant) is unclear. Furthermore, its potential synergistic effects when combined with central antitussives or anti-inflammatory agents warrants investigation, particularly for refractory chronic cough [7] [8].

Addressing these gaps is crucial not only for understanding Dibunate but also for advancing the broader field of peripherally acting antitussives. Defining its precise mechanism could unlock opportunities for targeted drug design, while understanding its efficacy profile could optimize patient selection and therapeutic outcomes in diverse cough syndromes.

Properties

CAS Number

14992-58-6

Product Name

Dibunate

IUPAC Name

2,6-ditert-butylnaphthalene-1-sulfonic acid

Molecular Formula

C18H24O3S

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21)

InChI Key

WBEBQCINXJDZCX-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.